4-(3-Phenylpropyl)pyridine

Catalog No.
S601544
CAS No.
2057-49-0
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Phenylpropyl)pyridine

CAS Number

2057-49-0

Product Name

4-(3-Phenylpropyl)pyridine

IUPAC Name

4-(3-phenylpropyl)pyridine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2

InChI Key

AQIIVEISJBBUCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=CC=NC=C2

Synonyms

(4-(3-phenylpropyl)pyridine), 4-(3-phenylpropyl)pyridine

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=NC=C2

The exact mass of the compound 4-(3-Phenylpropyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(3-Phenylpropyl)pyridine (CAS: 2057-49-0) is a functionalized N-heterocycle characterized by a pyridine ring bearing a flexible, lipophilic 3-phenylpropyl chain at the 4-position. In industrial and advanced laboratory settings, it is primarily procured as a specialized water-immiscible organic medium for electrochemistry, a coordinating solvent for transition metal macrocycles (such as porphyrins and phthalocyanines), and a critical synthetic precursor . Notably, it serves as the direct precursor to 4-(3-phenylpropyl)pyridine N-oxide (P3NO), a high-performance axial ligand used in asymmetric epoxidation catalysis . Its high boiling point (322 °C), distinct lipophilicity, and stable liquid state at room temperature make it a vital material for biphasic catalytic systems and liquid-liquid-electrode triple-phase boundary applications where standard volatile or miscible pyridines fail .

Substituting 4-(3-phenylpropyl)pyridine with generic unfunctionalized pyridine or short-chain alkylpyridines (e.g., 4-methylpyridine) critically compromises performance in specialized biphasic and electrochemical applications. Unsubstituted pyridine is highly water-soluble and completely fails to form the stable, water-immiscible microdroplets required for liquid-liquid ion-transfer voltammetry at triple-phase boundary electrodes [1]. Furthermore, in biphasic catalytic systems such as the Jacobsen-Katsuki epoxidation, the N-oxide derivatives of shorter-chain pyridines lack the necessary lipophilicity to efficiently transport active oxidants into the organic phase [2]. The specific 3-phenylpropyl chain provides an optimal balance of steric flexibility and hydrophobicity, ensuring robust phase separation, enhanced macrocycle solubility, and superior stabilization of metallic intermediates that rigid or shorter analogs cannot replicate [1].

Optimization of Catalyst Loading in Asymmetric Epoxidation

When used as a precursor to synthesize its N-oxide derivative (P3NO) for the manganese-salen catalyzed asymmetric epoxidation of indene, 4-(3-phenylpropyl)pyridine demonstrates superior performance compared to standard pyridine N-oxides [1]. The enhanced lipophilicity of the 3-phenylpropyl chain facilitates efficient biphasic transport of the oxidant. This allows the expensive Mn-salen catalyst loading to be reduced to less than 1 mol% while maintaining 90% yield and 85-88% enantioselectivity, outperforming rigid analogs like 4-phenylpyridine N-oxide which require higher catalyst loadings to achieve comparable reaction rates [1].

Evidence DimensionMn-salen catalyst loading requirement
Target Compound Data< 1 mol% loading (using P3NO derived from the target compound)
Comparator Or BaselineStandard pyridine N-oxides (require >1-2 mol% loading for similar rates)
Quantified DifferenceSignificant reduction in expensive chiral catalyst loading while maintaining 90% yield and 85-88% ee
ConditionsBiphasic Jacobsen-Katsuki epoxidation of indene using aqueous NaOCl

Procuring this specific precursor allows scale-up chemists to drastically reduce the consumption of expensive chiral manganese-salen catalysts in asymmetric synthesis.

Stability in Liquid-Liquid Triple-Phase Boundary Electrochemistry

In electrochemical studies of Gibbs transfer energies, 4-(3-phenylpropyl)pyridine is utilized as a specialized water-immiscible redox liquid immobilized on graphite or mesoporous ceramic electrodes [1]. Unlike traditional liquid-liquid electrochemistry solvents such as nitrobenzene or 1,2-dichloroethane, 4-(3-phenylpropyl)pyridine provides a unique coordinating basic environment while maintaining strict water immiscibility [1]. It enables the direct, stable measurement of electrochemically driven mono-, di-, and tri-carboxylate anion transfer without the high toxicity and volatility associated with halogenated or nitroaromatic baselines [1].

Evidence DimensionSuitability for microdroplet immobilization at aqueous interfaces
Target Compound DataForms stable, water-immiscible microdroplets suitable for direct ion-transfer voltammetry
Comparator Or BaselineUnsubstituted pyridine (water-miscible, fails to form boundary) or Nitrobenzene (highly toxic, non-coordinating)
Quantified DifferenceEnables stable triple-phase boundary formation with coordinating properties, eliminating the need for toxic traditional solvents
ConditionsImmobilized microdroplets on graphite/mesoporous TiO2 electrodes in aqueous electrolyte

For analytical and physical electrochemists, this compound provides a safer, functionalized organic phase essential for advanced ion-transfer sensor development.

Solubilization of Water-Insoluble Transition Metal Macrocycles

4-(3-phenylpropyl)pyridine acts as a highly effective organic medium for water-insoluble transition metal complexes, such as cobalt or iron porphyrins and phthalocyanines [1]. The compound's structure offers dual functionality: the pyridine nitrogen axially coordinates to the metal center, while the lipophilic phenylpropyl tail ensures high solubility in the organic phase[1]. Compared to non-coordinating solvents like dichloromethane, this specific solvation environment facilitates robust two-phase electrocatalytic processes, such as the catalytic detection of sulfite anions, by maintaining the macrocycle at the liquid-liquid interface[1].

Evidence DimensionMacrocycle solubilization and interfacial stabilization
Target Compound DataProvides simultaneous axial coordination and lipophilic solubilization
Comparator Or BaselineStandard non-coordinating organic solvents (e.g., dichloromethane)
Quantified DifferencePrevents macrocycle aggregation and localizes the active complex at the aqueous-organic interface for electrocatalysis
ConditionsLiquid-liquid interface employing metalloporphyrins for electrocatalytic sulfite detection

Buyers developing biphasic sensors or electrocatalytic systems require this compound to ensure the solubility and active orientation of complex transition metal macrocycles.

Precursor for Chiral Epoxidation Co-Catalysts

Procured as the direct starting material for synthesizing 4-(3-phenylpropyl)pyridine N-oxide (P3NO), which is critical for reducing catalyst loading and improving reaction rates in the industrial Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized olefins [1].

Organic Phase for Ion-Transfer Voltammetry

Utilized by analytical laboratories as the water-immiscible organic droplet phase in triple-phase boundary (liquid|liquid|electrode) systems to measure Gibbs transfer energies of carboxylates and other anions [2].

Solvent Medium for Electrocatalytic Sensors

Selected as a specialized coordinating solvent to dissolve water-insoluble metalloporphyrins and phthalocyanines, enabling their use in biphasic electrocatalytic detection systems, such as sulfite sensors [3].

Physical Description

Liquid

XLogP3

3.5

Boiling Point

322.0 °C

UNII

YW9Q68EK6B

GHS Hazard Statements

Aggregated GHS information provided by 1471 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (89.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2057-49-0

Wikipedia

4-(3-phenylpropyl)pyridine

General Manufacturing Information

Fabricated metal product manufacturing
Plastic material and resin manufacturing
Pyridine, 4-(3-phenylpropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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